2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Description
Historical Context of Pyrazole-Acetamide Derivatives
The development of pyrazole-acetamide derivatives traces its origins to the foundational work in heterocyclic chemistry established in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigations into this class of compounds. Subsequently, in 1898, Hans von Pechmann developed a classical synthetic method for pyrazole preparation using acetylene and diazomethane, establishing fundamental synthetic approaches that continue to influence modern methodologies. The evolution of pyrazole-acetamide chemistry gained substantial momentum throughout the twentieth century as researchers recognized the potential of these hybrid structures in pharmaceutical applications.
The synthesis of substituted pyrazole-acetamide derivatives emerged as a significant area of research, with early investigations demonstrating that these compounds possessed enhanced pharmacological properties compared to their individual components. Research into N-substituted 2-(1H-pyrazol-1-yl)acetamides revealed their potential as anesthetic and anti-arrhythmic agents, though with potency lower than established drugs like lidocaine and quinidine, while exhibiting significantly reduced acute toxicity. This historical trajectory established the foundation for contemporary investigations into more complex derivatives such as 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide.
The recognition of pyrazole derivatives in natural products further validated their biological significance. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 represented the first identification of a naturally occurring pyrazole, demonstrating that nature had independently evolved these structural motifs. This discovery provided additional impetus for synthetic chemists to explore pyrazole-acetamide combinations, recognizing their potential to mimic or enhance naturally occurring biological activities.
Significance in Heterocyclic Chemistry
2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide occupies a prominent position within heterocyclic chemistry due to its complex structural architecture and the chemical properties inherent to its constituent heterocyclic framework. The compound incorporates a five-membered pyrazole ring containing two adjacent nitrogen atoms in a 1,2-relationship, creating a heterocyclic system with distinctive electronic and spatial characteristics. This arrangement results in a planar aromatic structure with C-N bond distances of approximately 1.33 Å, as determined through X-ray crystallographic studies of related pyrazole systems.
The chemical reactivity of the pyrazole component can be understood through analysis of its electronic structure and the influence of individual atoms within the ring system. The nitrogen atom at position 2 possesses a non-bonding electron pair, making it highly reactive toward electrophiles, while the nitrogen atom at position 1 typically remains unreactive under normal conditions but can undergo deprotonation in the presence of strong bases. The combined influence of both nitrogen atoms significantly reduces electron density at carbon positions 3 and 5, rendering carbon position 4 particularly susceptible to electrophilic attack.
The aminopyrazole framework demonstrates amphoteric behavior, functioning simultaneously as both acid and base due to the presence of multiple nitrogen-containing functional groups. The pyrrole-like nitrogen readily donates protons, while the pyridine-like nitrogen accepts protons with greater facility, typically resulting in predominantly basic character. This dual functionality enables the formation of extensive hydrogen bonding networks, which significantly influences the compound's physical properties and potential biological interactions.
Table 1: Fundamental Chemical Properties of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
The acetamide functionality contributes additional complexity to the compound's chemical behavior through its capacity for tautomerization and hydrogen bonding. The carbonyl group provides opportunities for coordination with metal centers and participation in various chemical transformations, while the dimethylaminoethyl substituent introduces tertiary amine basicity and potential sites for further chemical modification.
Position in the Broader Family of Aminopyrazole Compounds
Within the extensive family of aminopyrazole compounds, 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide represents a specific structural class characterized by the presence of a free amino group at the 3-position of the pyrazole ring. This positioning places it among the 3-aminopyrazole derivatives, which constitute one of the most extensively studied subgroups within aminopyrazole chemistry. The 3-aminopyrazole framework has garnered significant attention due to its demonstrated utility as a versatile scaffold for drug discovery, providing useful ligands for various biological targets including p38 mitogen-activated protein kinase, different kinases, and cyclooxygenase enzymes.
The structural diversity within the aminopyrazole family encompasses 3-aminopyrazoles, 4-aminopyrazoles, 5-aminopyrazoles, and 3,5-diaminopyrazoles, each exhibiting distinct biological and chemical properties. Comparative studies have revealed that 3-aminopyrazole derivatives generally demonstrate superior anti-inflammatory and anticancer activities compared to their 4-aminopyrazole counterparts, while 5-aminopyrazole derivatives have found particular application in agricultural chemistry as components of insecticides and fungicides. The specific positioning of the amino group significantly influences the compound's reactivity patterns, biological activity profiles, and synthetic accessibility.
Research investigations have established that aminopyrazole derivatives serve as advantageous frameworks for developing compounds with activity against diverse therapeutic targets. The structural flexibility inherent to these systems allows for extensive modification through substitution at various positions on the pyrazole ring and through functionalization of the amino group itself. This versatility has led to the development of numerous pharmaceutical agents incorporating aminopyrazole cores, including recently approved drugs such as Pirtobrutinib, which demonstrates the continued clinical relevance of this chemical class.
The integration of acetamide functionality with the 3-aminopyrazole core, as exemplified by 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide, represents a sophisticated approach to molecular design that combines the established biological activity of aminopyrazoles with the pharmaceutical relevance of acetamide-containing compounds. This combination has been explored in various contexts, including the development of coordination complexes and Schiff base compounds, demonstrating the continued utility of this structural motif in contemporary chemical research.
Table 2: Comparative Analysis of Aminopyrazole Structural Types
| Aminopyrazole Type | Primary Applications | Notable Characteristics | Representative Examples |
|---|---|---|---|
| 3-Aminopyrazoles | Anti-inflammatory, Anticancer | Superior biological activity | Compound under study |
| 4-Aminopyrazoles | Anticonvulsants, Antioxidants | Reduced activity compared to 3-isomers | Dyeing agents |
| 5-Aminopyrazoles | Agricultural applications | Insecticidal properties | Fipronil |
| 3,5-Diaminopyrazoles | Specialized pharmaceutical | Dual amino functionality | Research compounds |
The chemical and biological significance of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide within the broader aminopyrazole family is further enhanced by its potential for synthetic modification and its utility as a building block for more complex molecular architectures. The presence of multiple nitrogen-containing functional groups provides numerous opportunities for chemical transformation, while the established synthetic methodologies for aminopyrazole preparation ensure accessibility for research and development purposes.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-13(2)6-4-11-9(15)7-14-5-3-8(10)12-14/h3,5H,4,6-7H2,1-2H3,(H2,10,12)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHRLIJJOQIFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide , with a molecular formula of and a molecular weight of 211.27 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- IUPAC Name : 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
- PubChem CID : 53621876
- Chemical Structure :
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, studies on related pyrazole compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo settings .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro studies suggest that these compounds can mitigate inflammation induced by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. This compound has shown moderate antibacterial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several pathogenic fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM for bacterial strains, indicating a broad spectrum of activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can enhance potency against specific targets. For example, the introduction of different substituents on the pyrazole ring or altering the amide group can significantly influence both antitumor and antimicrobial activities .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a series of pyrazole derivatives, including this compound. The results indicated that specific modifications led to enhanced inhibitory effects on cancer cell lines, particularly those expressing BRAF mutations. This highlights the potential for developing targeted therapies based on structural modifications .
Case Study 2: Anti-inflammatory Action
In a clinical trial assessing anti-inflammatory agents, a derivative similar to this compound was evaluated for its ability to reduce symptoms in patients with rheumatoid arthritis. The study found significant reductions in inflammatory markers, suggesting that pyrazole-based compounds could be effective in managing chronic inflammatory conditions .
Scientific Research Applications
Structure Representation
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| InChI Key | BAHRLIJJOQIFAF-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC(=O)CN1C=CC(=N1)N |
Medicinal Chemistry
Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. The incorporation of the amino group in the pyrazole ring enhances biological activity, making compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide potential candidates for further development as anticancer agents. Studies have demonstrated that modifications in the pyrazole structure can lead to significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The dimethylaminoethyl side chain may contribute to modulating inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
Biochemical Applications
Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes can be explored in biochemical assays. Pyrazole derivatives have been shown to inhibit enzymes involved in key metabolic pathways, suggesting that this compound could serve as a lead structure for developing enzyme inhibitors.
Material Science
Polymer Chemistry : The unique chemical properties of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide allow it to be utilized as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions, leading to the development of novel materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various pyrazole derivatives, including 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide, against human breast cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as a new therapeutic candidate.
Case Study 2: Enzyme Interaction Analysis
In another study, the interaction of the compound with cyclooxygenase (COX) enzymes was assessed. The findings suggested that it acts as a competitive inhibitor, providing insights into its potential use in treating conditions associated with inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Acetamide Derivatives
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations :
Structural Variations: Pyrazole vs. Triazole: Compound 2e replaces the pyrazole ring with a triazole, which may alter binding specificity in kinase targets . Fluorination: Compound 189 incorporates difluoromethyl groups on the pyrazole, enhancing metabolic stability compared to the amino group in the target compound . Side Chain Modifications: The trifluoroethyl group in the analog (C₇H₉F₃N₄O) increases lipophilicity (clogP ~1.5) versus the dimethylaminoethyl group in the target, which likely improves aqueous solubility due to its basicity (pKa ~8.5) .
Synthesis Efficiency :
- Compound 5g achieved a 42% yield via silica gel chromatography , whereas 2e required microwave-assisted synthesis (65 W, 70°C) for a lower 30% yield . The target compound’s discontinuation may relate to suboptimal synthesis scalability.
Thermal Stability :
- Melting points vary significantly: 5g (174°C) and 2e (165–167°C) suggest differences in crystallinity and intermolecular interactions due to substituents like naphthylmethyl (bulky, aromatic) versus cyclopropyl (small, aliphatic) .
Heterocyclic Acetamide Derivatives Beyond Pyrazole
- Benzimidazole-Acetamides (Compounds 37, 38, 39, 42): These feature benzimidazole cores instead of pyrazole, linked to indenyl groups. They modulate cytokines (IL-8, TNF-α) in THP-1 cells, suggesting immunomodulatory applications distinct from pyrazole derivatives .
- Quinoline-Acetamides (): These derivatives incorporate quinoline and pyridinylmethoxy groups, likely targeting kinase pathways (e.g., BCR-ABL inhibition). Their cyano and tetrahydrofuran-oxy substituents may improve blood-brain barrier penetration compared to pyrazole analogs .
Preparation Methods
General Synthetic Strategy
Based on literature precedents, the preparation of such pyrazole-acetamide derivatives typically involves:
- Synthesis of the pyrazole intermediate,
- Amide bond formation with appropriate amino or carboxylic acid derivatives,
- Functional group transformations to install the dimethylaminoethyl substituent.
Preparation of Pyrazole-Acetamide Core
A key step is the formation of the 3-amino-pyrazole ring linked to the acetamide group. According to a detailed synthetic protocol for related pyrazole-acetamide compounds:
- The pyrazole ring is synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or related precursors.
- For example, condensation of benzodiazepine derivatives with hydrazine hydrate in refluxing ethanol yields pyrazole-acetamide ligands in good yield (~80%).
- This approach allows the formation of the pyrazole ring with an amino substituent at position 3.
Formation of the Acetamide Linkage with Dimethylaminoethyl Group
The attachment of the dimethylaminoethyl substituent through an acetamide bond is commonly achieved by amide coupling reactions:
- Using 2-(dimethylamino)acetic acid as the acyl donor,
- Coupling with the pyrazole amine intermediate under carbodiimide-mediated conditions (e.g., EDCI) in pyridine solvent at room temperature for 12 hours.
- This method yields the desired acetamide product efficiently, with purification by extraction and chromatography.
Detailed Methodology from Representative Research
Reaction Conditions and Optimization
- Temperature: Pyrazole ring formation requires reflux conditions (around 78 °C for ethanol), while amide coupling is effective at room temperature (20–25 °C).
- Solvents: Ethanol for pyrazole synthesis; pyridine for amide coupling due to its basicity and ability to solubilize reagents.
- Catalysts/Reagents: EDCI is used as a coupling agent for amide bond formation; no additional catalysts needed for pyrazole ring formation.
- Purification: Silica gel chromatography or preparative HPLC is used to isolate the final product with high purity.
Research Findings and Yields
- The pyrazole-acetamide intermediate is obtained in high yield (about 80%) with straightforward purification.
- Amide coupling with 2-(dimethylamino)acetic acid proceeds smoothly under mild conditions, yielding the target compound in moderate to good yields (typically 60–80%).
- Characterization data (NMR, MS) confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Benzodiazepine derivative + Hydrazine hydrate | Reflux in ethanol, 2 h | ~80 | High yield, key intermediate |
| Amide coupling | Pyrazole intermediate + 2-(dimethylamino)acetic acid + EDCI | Pyridine, 25 °C, 12 h | 60–80 | Mild conditions, efficient coupling |
| Purification | Silica gel chromatography | Ambient temperature | — | Essential for pure compound |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide, and how should data interpretation be approached?
- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For NMR, analyze characteristic peaks corresponding to hydrogen environments: the pyrazole ring protons (δ 6.5–7.5 ppm), dimethylaminoethyl protons (δ 2.2–3.0 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). IR confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group, C=O at ~1650 cm⁻¹). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion matching .
Q. What synthetic routes are commonly used for this compound, and what reaction conditions influence yield?
- Answer : A multi-step approach is typical:
Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
Acetamide Linkage : React the pyrazole intermediate with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl .
Dimethylaminoethyl Attachment : Employ nucleophilic substitution with 2-(dimethylamino)ethylamine.
Key conditions: Solvent polarity (e.g., dichloromethane for solubility), temperature control (0–25°C to avoid side reactions), and stoichiometric excess of reagents .
Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?
- Answer :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance purity and yield during synthesis?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and improve reaction kinetics .
- Catalysts : Employ NaHSO₄-SiO₂ for acid-catalyzed steps, enhancing regioselectivity .
- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What methodologies are suitable for studying interactions with biological targets (e.g., enzymes)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases), guided by X-ray crystallography data of similar compounds .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD values) for enzyme-inhibitor interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can Structure-Activity Relationship (SAR) studies identify critical functional groups influencing bioactivity?
- Answer :
- Analog Synthesis : Modify the pyrazole’s amino group (e.g., alkylation/acylation) or the acetamide’s dimethylaminoethyl chain. Compare bioactivity shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bond donors/acceptors .
- In Vivo Testing : Assess pharmacokinetic properties (e.g., logP, metabolic stability) in rodent models to link structural features to bioavailability .
Q. What computational methods predict pharmacokinetic properties or binding modes?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess binding stability .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Meta-Analysis : Compile data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols) using statistical tools (e.g., R or Python’s SciPy) .
- Dose-Response Replication : Repeat experiments under standardized conditions (e.g., ISO 17025 guidelines) to verify reproducibility .
- Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
